1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol is a secondary amine-alcohol derivative characterized by a 3-fluorophenylmethyl group attached to the amino moiety and a branched 2-methylpropan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the fluorinated aromatic ring. The presence of the fluorine atom may enhance metabolic stability and binding affinity in receptor-targeted applications .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16FNO/c1-11(2,14)8-13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
XUNJTDPAHQAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3-fluorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is monitored using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino and methylpropanol groups contribute to its overall stability and solubility. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
(a) 1-{[(4-Fluorophenyl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol ()
- Structural Differences: Incorporates a 4-fluorophenylmethyl group instead of 3-fluorophenyl, an additional 1-methylpyrrolylmethyl substituent, and a 2-methylphenoxy group at position 3.
- Impact on Properties: The 4-fluorophenyl isomer may exhibit altered steric and electronic interactions in receptor binding compared to the 3-fluorophenyl variant. The pyrrole moiety could enhance π-π stacking interactions, while the phenoxy group increases hydrophobicity .
(b) 1-(Fluorophenyl)propan-2-ylamine ()
- Structural Differences: Lacks the hydroxyl group and features a methylamine group instead of the benzylamino-propanol backbone.
- Impact on Properties : Reduced polarity due to the absence of a hydroxyl group may improve blood-brain barrier permeability but decrease solubility in aqueous media. The simpler structure may facilitate synthesis but limit functional versatility .
Amino-Alcohol Derivatives with Varied Backbones
(a) 1-[2-[Bis(4-fluorophenyl)methyl]amino]ethanone Derivatives ()
- Structural Differences: Contains a bis(4-fluorophenyl)methylamino group and a piperazinyl-propanol backbone.
- The piperazinyl moiety introduces basicity, which could influence pharmacokinetics and solubility .
(b) 1-(Dimethylamino)-2-methyl-2-propanol (dmampH) ()
- Structural Differences: Replaces the 3-fluorophenylmethyl group with a dimethylamino moiety.
- Impact on Properties: The dimethylamino group enhances volatility and thermal stability, making dmampH suitable for atomic layer deposition (ALD) applications.
Pharmacologically Relevant Carbamates and Esters
(a) tert-Butyl (S)-(3-(3-Fluorophenyl)-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate ()
- Structural Differences: Features a carbamate-protected amine and a methoxy(methyl)amino ketone group.
- Impact on Properties : The carbamate group improves stability during synthesis (41% yield reported), while the ketone moiety may serve as a reactive site for further derivatization. The 3-fluorophenyl group aligns with the target compound’s electronic profile .
Biological Activity
1-{[(3-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol, also known by its CAS number 1179941-00-4, is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a fluorinated phenyl group attached to a tertiary alcohol backbone, contributes to its biological activity. This article explores the compound's biological interactions, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 197.25 g/mol. The presence of the fluorophenyl group enhances the compound's reactivity and interaction with biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The fluorinated phenyl moiety increases binding affinity, which may modulate various biochemical pathways. Preliminary studies suggest that this compound exhibits:
- Anti-inflammatory properties
- Analgesic effects
These activities indicate potential therapeutic applications, although further research is necessary to fully elucidate its mechanisms.
Interaction Studies
Research indicates that this compound binds effectively to certain biological targets. These interactions are crucial for understanding its pharmacological potential. Comparative studies with similar compounds highlight its unique binding characteristics:
| Compound Name | Structural Features | Binding Affinity |
|---|---|---|
| 1-Amino-2-methylpropan-2-ol | Lacks fluorophenyl group | Lower |
| 2-Amino-2-methylpropan-1-ol | Different amino group position | Moderate |
| 2-{[(3-Chloro-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | Contains chlorine instead of fluorine | Variable |
| 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-1-ol | Features bromine substitution | Variable |
The distinct substitution pattern on the phenyl ring combined with the methylpropanolamine group imparts unique properties that differentiate it from other similar compounds.
Case Studies and Research Findings
Case Study 1: Pharmacological Evaluation
In a study evaluating the pharmacological profile of this compound, researchers assessed its anti-inflammatory effects using in vitro models. The compound demonstrated significant inhibition of pro-inflammatory cytokines at concentrations as low as 10 μM, suggesting a potent anti-inflammatory mechanism .
Case Study 2: Analgesic Activity
Another investigation focused on the analgesic properties of the compound in animal models. Results indicated that administration led to a marked reduction in pain responses compared to control groups, supporting its potential use as an analgesic agent .
Synthesis and Applications
The synthesis of this compound typically involves reacting 3-fluorobenzylamine with acetone in the presence of reducing agents. This process can be scaled for industrial production while maintaining high purity levels through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
